

# impact of "upward creep" artifact in cardiac Thallium-201 studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thallium-201*

Cat. No.: *B079191*

[Get Quote](#)

## Technical Support Center: Cardiac Thallium-201 Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the "upward creep" artifact encountered during cardiac **Thallium-201** single-photon emission computed tomography (SPECT) studies. The information is tailored for researchers, scientists, and drug development professionals.

## Troubleshooting Guide: The "Upward Creep" Artifact

**Issue:** Appearance of reversible perfusion defects in the inferior and basal inferoseptal walls in patients with a low likelihood of coronary artery disease.

This is a common presentation of the "upward creep" artifact, which can lead to false-positive results suggesting myocardial ischemia.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Step 1: Identification of the Artifact

- Review Raw Projection Data: Before image reconstruction, review the raw data as a "summatized" image or in a cinematic loop.[\[3\]](#)[\[4\]](#)

- Observe Cardiac Motion: Look for a gradual vertical (superior) movement of the heart throughout the acquisition period. The heart will appear lower in the initial frames and progressively higher in the later frames.[\[3\]](#) An upward movement of  $\geq 2$  pixels during the acquisition is a common definition of this artifact.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Step 2: Understanding the Cause

The "upward creep" phenomenon is typically related to physiological changes following exhaustive exercise. A transient increase in total lung volume immediately after exercise pushes the diaphragm and the heart down.[\[1\]](#)[\[2\]](#)[\[3\]](#) As the patient's respiration normalizes during the scan, the diaphragm and heart gradually move upward to their resting position. This movement during the SPECT acquisition is what creates the artifact.[\[1\]](#)[\[2\]](#)[\[3\]](#) Patients with a history of chronic obstructive pulmonary disease (COPD) may be more susceptible to this phenomenon.[\[5\]](#)

## Step 3: Corrective and Preventive Measures

A multi-faceted approach can be employed to mitigate the "upward creep" artifact, both before and after image acquisition.

- Pre-Acquisition (Preventive):
  - Delayed Imaging: The most effective preventive measure is to introduce a delay between the end of exercise and the start of image acquisition. A delay of 10-15 minutes is recommended to allow the patient's heart rate and respiration to stabilize.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
  - Patient Positioning: Allow the patient to lie supine on the imaging table for at least 5 minutes before starting the acquisition. This helps the heart and abdominal organs to settle into a stable position.[\[9\]](#)
  - Pharmacological Stress: In patients with high exercise tolerance who may be more prone to this artifact, consider using a pharmacological stress agent like adenosine instead of exercise. This avoids the significant post-exercise respiratory changes.[\[10\]](#)
- Post-Acquisition (Corrective):

- Motion Correction Algorithms: If upward creep is detected in the raw data, apply a validated motion correction algorithm. These software tools can realign the heart in each projection before the reconstruction process, which can resolve the artifactual defect.[5] [11][12]

## Frequently Asked Questions (FAQs)

Q1: What is the "upward creep" artifact in cardiac **Thallium-201** SPECT imaging?

A1: "Upward creep" is an artifact in cardiac SPECT imaging characterized by the gradual upward movement of the heart during data acquisition.[1][2] This motion can lead to the misinterpretation of images, often creating false-positive reversible perfusion defects, particularly in the inferior and inferoseptal walls of the left ventricle.[1][2][3]

Q2: What causes the "upward creep" artifact?

A2: The primary cause is a physiological response to strenuous exercise. Post-exercise, a temporary increase in lung volume depresses the diaphragm and, consequently, the heart's position.[1][2][3] As the patient's breathing returns to normal during the scan, the heart gradually "creeps" back up to its baseline position. This movement during the acquisition process is the source of the artifact.[1][2][3]

Q3: How common is the "upward creep" artifact?

A3: The artifact is quite common. One study reported its presence in 29% of all patients undergoing **Thallium-201** SPECT and in 38% of patients with a low probability of having coronary artery disease.[1][2][3] Another study found that an upward creep of at least 2 pixels occurred in 7% of patients, leading to evident defects.[11]

Q4: How can I detect the "upward creep" artifact?

A4: The artifact can be identified by reviewing the raw projection images in a cinematic display before reconstruction.[4] A frame-by-frame review will show a progressive superior shift in the heart's position. This is often described as the heart being lower at the beginning of the acquisition and higher at the end.[3]

Q5: What is the most effective way to prevent the "upward creep" artifact?

A5: The most widely recommended and effective prevention strategy is to delay the start of the SPECT acquisition for approximately 15 minutes after the completion of stress exercise.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[6\]](#)[\[7\]](#) This waiting period allows the patient's breathing to stabilize and the heart to return to a more consistent position.

Q6: Can software be used to correct for this artifact?

A6: Yes, motion correction software can be applied to the acquired data. These algorithms detect the vertical motion of the heart across the projection images and realign them before tomographic reconstruction. This can effectively eliminate the artifactual perfusion defects.[\[5\]](#) [\[11\]](#)[\[12\]](#)

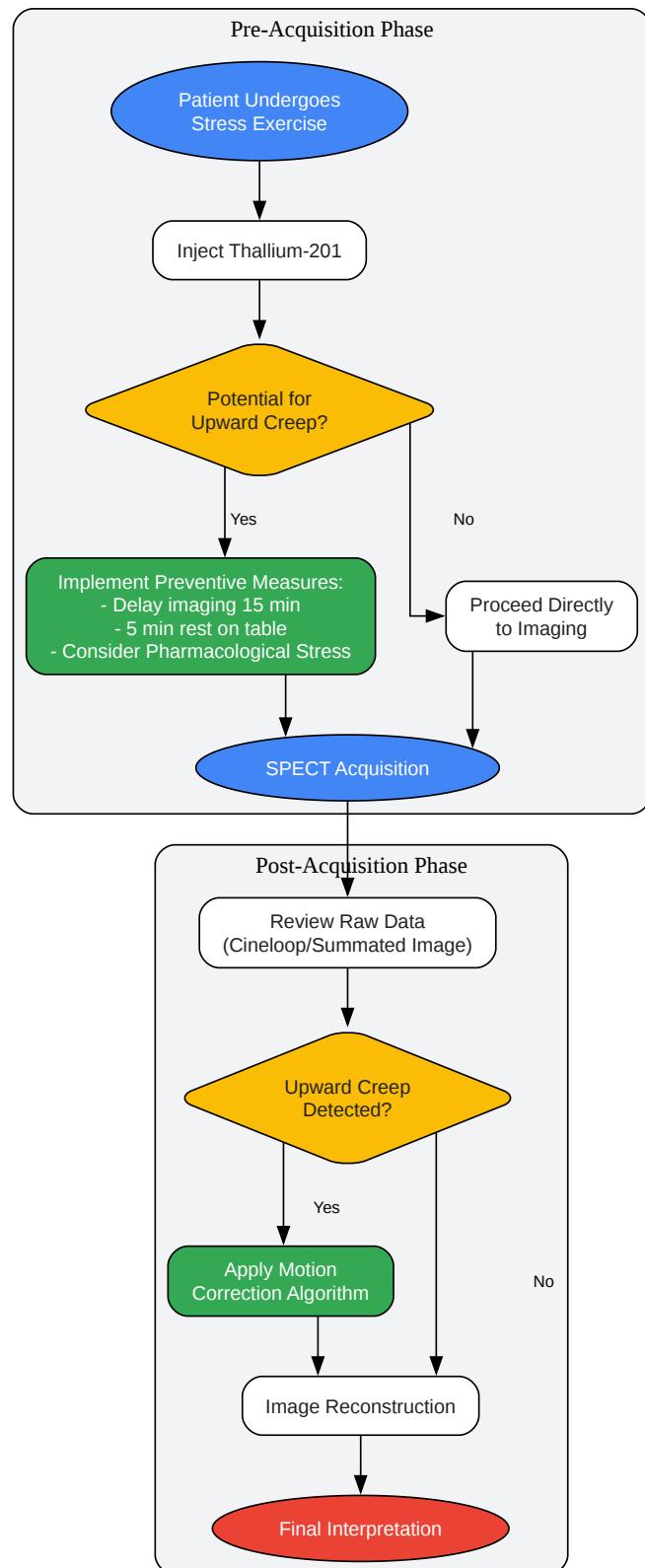
Q7: Does this artifact occur with pharmacological stress agents?

A7: The artifact is primarily associated with post-exercise physiological changes. Therefore, using a pharmacological vasodilator like adenosine can be an effective way to avoid the "upward creep" artifact, as it does not induce the same degree of respiratory fluctuation.[\[10\]](#)

## Quantitative Data Summary

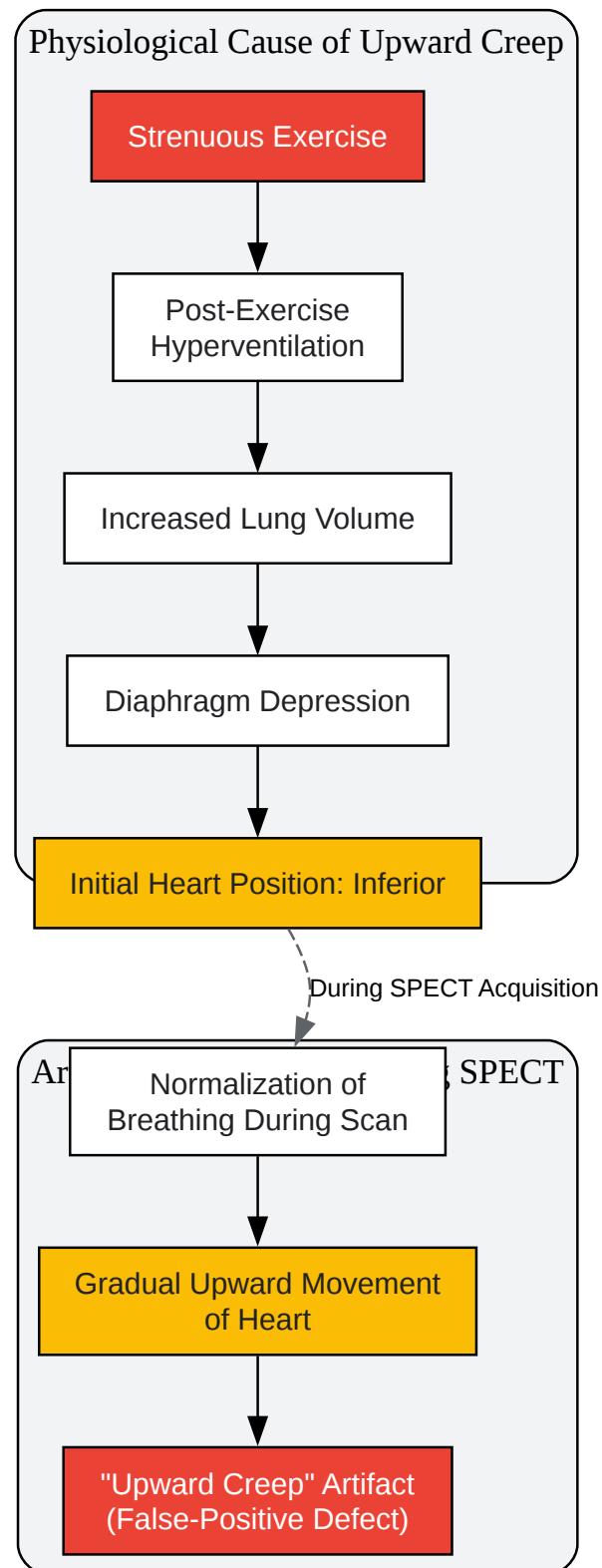
The following table summarizes quantitative findings from key studies on the impact and mitigation of the "upward creep" artifact.

| Parameter                                                   | Finding                                                                                                                                                                                  | Reference(s) |
|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Prevalence of Upward Creep ( $\geq 2$ pixels)               | 29% in 102 consecutive patients undergoing 201TI SPECT. 38% in 45 patients with $<5\%$ likelihood of coronary artery disease.                                                            | [1][2][3]    |
| Impact of Delayed Imaging (15 min post-exercise)            | Reduced the incidence of upward creep from 38% to 14% in a group of low-likelihood patients.                                                                                             | [1][2][3]    |
| Prevalence by Degree of Creep (in 100 consecutive patients) | 1-pixel creep: 16% 2-pixel creep: 4% 3-pixel creep: 3%                                                                                                                                   | [11]         |
| Clinical Significance of Creep                              | Upward creep of $\geq 2$ pixels led to evident defects. Upward creep of $\geq 3$ pixels produced false-positive diagnostic results.                                                      | [11]         |
| Impact of Pre-scan Rest (5-min on imaging table)            | In a study group, upward creep was observed in 53% of stress scans and 55% of rest scans, compared to 89% and 86% respectively in a control group without pre-scan rest ( $p < 0.001$ ). | [9]          |


## Experimental Protocols

### Standard Thallium-201 Stress/Redistribution SPECT Protocol

- Patient Preparation: Patients are typically instructed to fast for at least 4 hours before the study. Cardiac medications may be withheld as per institutional guidelines.[3][13]


- Stress Testing: The patient undergoes maximal tolerated treadmill exercise, commonly using the Bruce protocol.[3]
- Tracer Injection: Approximately one minute before the cessation of exercise, 3-4 mCi (111-148 MBq) of **Thallium-201** is injected intravenously.[3][14]
- Post-Exercise Delay: To minimize the "upward creep" artifact, the patient should rest for 10-15 minutes after tracer injection before imaging begins.[1][2][8]
- SPECT Acquisition (Stress Images):
  - The patient is positioned supine on the imaging table.
  - A gamma camera equipped with a low-energy, all-purpose parallel-hole collimator is used. [3]
  - Data is acquired over a 180° arc (from 45° right anterior oblique to 45° left posterior oblique) with 32 or 64 projections.[14]
  - Acquisition time is typically 25-40 seconds per projection.[14]
  - Energy windows are centered around the 70-80 keV mercury X-ray peak and the 167 keV gamma peak of **Thallium-201**.[3][14]
- Redistribution Imaging (Rest Images):
  - The patient returns 3-4 hours after the stress injection for a second scan.[3]
  - The SPECT acquisition parameters are identical to the stress imaging protocol.
- Image Reconstruction and Analysis:
  - The raw projection data is reconstructed into transaxial slices using filtered back-projection or iterative reconstruction algorithms.[3]
  - The images are then reoriented into the standard short-axis, vertical long-axis, and horizontal long-axis views for interpretation.[3]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for identifying and mitigating the "upward creep" artifact.



[Click to download full resolution via product page](#)

Caption: Causal pathway of the "upward creep" artifact.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. "Upward creep" of the heart: a frequent source of false-positive reversible defects during thallium-201 stress-redistribution SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myocardial Perfusion Scintigraphy: Techniques, Interpretation, Indications and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Interpretation and Reporting of SPECT Myocardial Perfusion Imaging | Thoracic Key [thoracickey.com]
- 8. SPECT Myocardial Perfusion Imaging Protocols | Thoracic Key [thoracickey.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Avoidance of upward creep artifact during TI-201 myocardial perfusion tomography using adenosine infusion. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Upward creep of the heart in exercise thallium 201 single photon emission tomography: clinical relevance and a simple correction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of the tomographic thallium-201 myocardial bullseye display: critical role of correcting for patient motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annsaudimed.net [annsaudimed.net]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- To cite this document: BenchChem. [Impact of "upward creep" artifact in cardiac Thallium-201 studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079191#impact-of-upward-creep-artifact-in-cardiac-thallium-201-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)